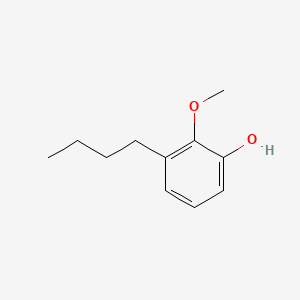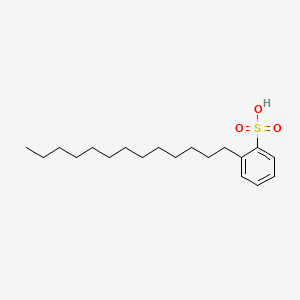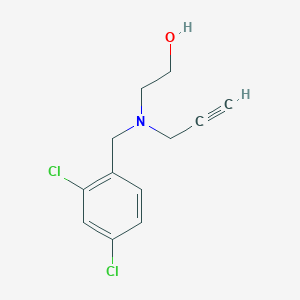
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester typically involves the reaction of ethyl phosphonothioic acid with O-methyl O-(2,4,5-trichlorophenyl) ester. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Phosphonothioate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of pesticides and other agrochemicals due to its ability to inhibit certain biological pathways in pests.
Mécanisme D'action
The mechanism of action of phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can disrupt various biological pathways, making the compound effective as a pesticide or pharmaceutical agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphorus compound with similar applications in pesticides and pharmaceuticals.
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: Used in similar applications and has comparable chemical properties.
Uniqueness
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it particularly valuable in the development of targeted pharmaceuticals and pesticides.
Propriétés
Numéro CAS |
25918-54-1 |
|---|---|
Formule moléculaire |
C9H10Cl3O2PS |
Poids moléculaire |
319.6 g/mol |
Nom IUPAC |
ethyl-methoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl3O2PS/c1-3-15(16,13-2)14-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3 |
Clé InChI |
NOSRKKNUNMLRBJ-UHFFFAOYSA-N |
SMILES canonique |
CCP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


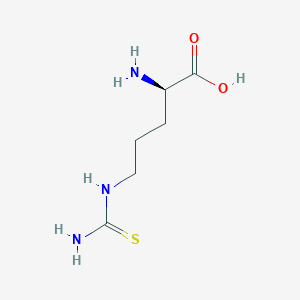
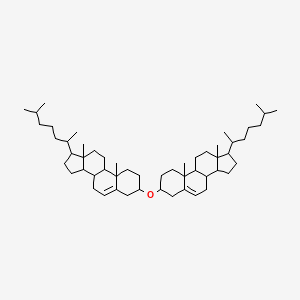


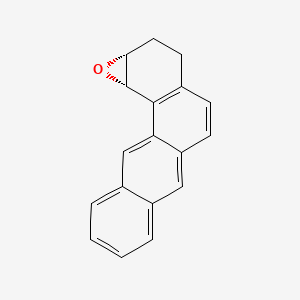
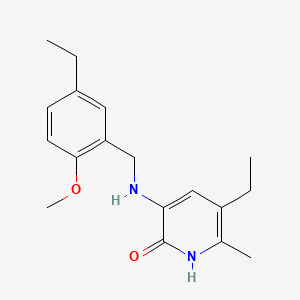
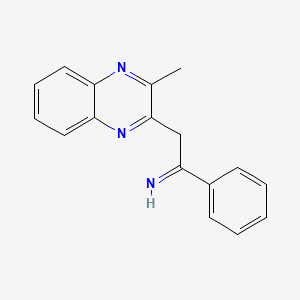
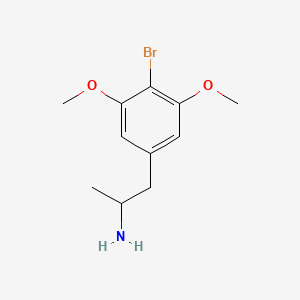

![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
